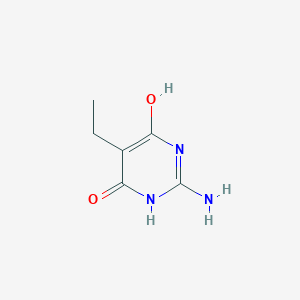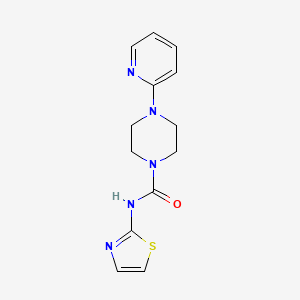
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple heteroatoms in its structure makes it a versatile molecule for various chemical reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized by reacting diethylenetriamine with phosgene or other carbonyl compounds.
Coupling of Pyridine and Thiazole Rings: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a pyridine derivative in the presence of a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
化学反应分析
Types of Reactions
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDK4 and CDK6).
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDK4 and CDK6). By inhibiting these kinases, the compound prevents the phosphorylation of retinoblastoma protein (Rb), thereby blocking the progression of the cell cycle from G1 to S phase . This leads to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine: Another compound with a thiazole and pyridine ring, known for its CDK4/6 inhibitory activity.
Sulfathiazole: A thiazole derivative with antimicrobial properties.
Ritonavir: A thiazole-containing antiretroviral drug.
Uniqueness
4-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide is unique due to its specific combination of pyridine, thiazole, and piperazine rings, which confer distinct biological activities and chemical reactivity. Its ability to inhibit CDK4/6 with high selectivity makes it a promising candidate for anticancer drug development .
属性
IUPAC Name |
4-pyridin-2-yl-N-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(16-12-15-5-10-20-12)18-8-6-17(7-9-18)11-3-1-2-4-14-11/h1-5,10H,6-9H2,(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKNEXMWSKNPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2363393.png)
![1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide](/img/structure/B2363395.png)
![7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2363396.png)

![2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B2363399.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)azepane-1-sulfonamide](/img/structure/B2363402.png)
![1-(4-methylphenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane](/img/structure/B2363403.png)
![N,N-dimethyl-5-[(phenylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B2363405.png)
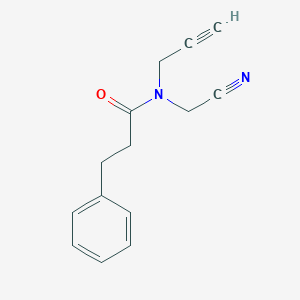
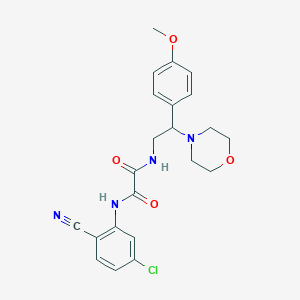
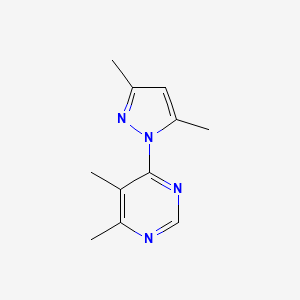
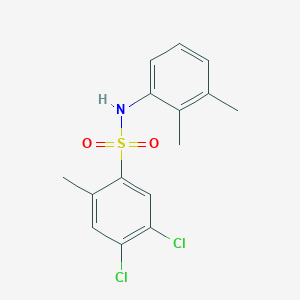
![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)
